NK 252

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NK 252 est un activateur puissant du facteur de transcription nucléaire facteur érythroïde 2 apparenté au facteur 2 (Nrf2). Ce composé joue un rôle crucial dans l'activation des éléments de réponse aux antioxydants (ARE), qui sont essentiels à l'expression de divers gènes associés aux antioxydants. This compound a montré un potentiel significatif dans la protection des cellules contre le stress oxydatif et a été étudié pour ses applications thérapeutiques dans diverses maladies, notamment la fibrose hépatique et le cancer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de NK 252 implique plusieurs étapes, en commençant par la préparation de composés intermédiaires. Une voie de synthèse courante comprend la réaction de l'hydrazine de furane-2 avec le chloroformiate d'éthyle pour former le carbazate de furane-2. Cet intermédiaire est ensuite mis à réagir avec le 2-pyridinecarboxaldéhyde pour produire le composé final, this compound. Les conditions réactionnelles impliquent généralement l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Des techniques telles que la cristallisation et la chromatographie sont utilisées pour purifier le produit final. Le processus de production est conçu pour être rentable et évolutif afin de répondre aux besoins de la recherche et des applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions

NK 252 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour modifier le composé afin d'améliorer ses propriétés ou d'étudier son comportement dans différentes conditions.

Réactifs et conditions courantes

Oxydation: Des agents oxydants courants comme le peroxyde d'hydrogène (H₂O₂) sont utilisés pour étudier la stabilité oxydative de this compound.

Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) sont utilisés pour étudier le potentiel de réduction du composé.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de dérivés oxydés qui peuvent présenter des activités biologiques différentes. De même, les réactions de réduction et de substitution peuvent donner lieu à divers analogues présentant des propriétés potentiellement améliorées ou modifiées .

Applications de recherche scientifique

This compound a été largement étudié pour ses applications dans divers domaines:

Chimie: Utilisé comme composé modèle pour étudier l'activation de Nrf2 et ses effets sur la réponse aux antioxydants.

Biologie: Enquête sur son rôle dans les mécanismes de défense cellulaire contre le stress oxydatif.

Médecine: Exploration de son potentiel thérapeutique dans le traitement de la fibrose hépatique, du cancer et d'autres maladies associées au stress oxydatif.

Industrie: Applications potentielles dans le développement de thérapies antioxydantes et d'agents protecteurs contre les dommages oxydatifs

Mécanisme d'action

This compound exerce ses effets en activant la voie Nrf2. Nrf2 est un facteur de transcription qui se lie aux éléments de réponse aux antioxydants (ARE) dans l'ADN, conduisant à l'expression de gènes impliqués dans la défense antioxydante. This compound interagit avec le site de liaison de Nrf2 de Keap1, une protéine qui inhibe normalement Nrf2. En perturbant cette interaction, this compound permet à Nrf2 de transloquer vers le noyau et d'activer l'expression de gènes antioxydants. Ce mécanisme est crucial pour protéger les cellules contre le stress oxydatif et réduire l'inflammation .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure:

- Chemical Name: N-[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]- N'-(2-pyridinylmethyl)urea

- Purity: ≥98%

NK 252 functions primarily as an Nrf2 activator, which interacts with the Nrf2-binding site of Keap1. This interaction leads to the downregulation of fibrogenic genes and enhances antioxidant defenses within cells, making it particularly relevant in conditions characterized by oxidative stress .

Liver Disease Research

This compound has been studied for its protective effects against liver diseases, specifically nonalcoholic steatohepatitis (NASH). In animal models, this compound demonstrated the ability to attenuate fibrosis progression by modulating oxidative stress pathways. Studies indicate that this compound treatment leads to increased expression of antioxidant genes, thereby reducing liver damage associated with NASH .

Cancer Therapeutics

The compound has shown promise in cancer research, particularly in enhancing the efficacy of natural killer (NK) cell-based therapies. NK cells are crucial for targeting and eliminating tumor cells. The activation of Nrf2 by this compound may improve NK cell functionality by promoting metabolic shifts necessary for effective cytotoxic responses against tumors .

Neuroprotection

Research indicates that this compound may have neuroprotective properties due to its ability to enhance cellular antioxidant capacity. This application is particularly relevant in neurodegenerative disease models where oxidative stress plays a significant role in disease progression .

Case Studies and Findings

Mécanisme D'action

NK 252 exerts its effects by activating the Nrf2 pathway. Nrf2 is a transcription factor that binds to antioxidant response elements (AREs) in the DNA, leading to the expression of genes involved in antioxidant defense. This compound interacts with the Nrf2-binding site of Keap1, a protein that normally inhibits Nrf2. By disrupting this interaction, this compound allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. This mechanism is crucial for protecting cells against oxidative stress and reducing inflammation .

Comparaison Avec Des Composés Similaires

NK 252 est unique dans son activation puissante de la voie Nrf2 par rapport à d'autres composés similaires. Certains composés similaires comprennent:

Sulforaphane: Un composé naturel présent dans les légumes crucifères, connu pour ses propriétés d'activation de Nrf2.

Bardoxolone méthyl: Un triterpénoïde synthétique qui active Nrf2 et a été étudié pour ses effets anti-inflammatoires et antioxydants.

Fumarate de diméthyle: Un activateur de Nrf2 utilisé dans le traitement de la sclérose en plaques.

This compound se distingue par sa forte puissance et son activation spécifique de Nrf2, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

NK-252 is a potent small molecule classified as an Nrf2 activator . It interacts specifically with the Keap1 protein, which regulates the transcription factor Nrf2, playing a crucial role in cellular defense against oxidative stress. By activating Nrf2, NK-252 enhances the expression of various antioxidant genes and exhibits significant biological activities, particularly in the context of liver diseases and cancer therapy.

Interaction with Keap1

NK-252 binds to the Nrf2-binding site on Keap1, leading to the release and subsequent nuclear translocation of Nrf2. This process initiates the transcription of antioxidant response elements (AREs), which are crucial for cellular protection against oxidative damage. The activation of Nrf2 by NK-252 results in:

- Increased expression of antioxidant genes such as NQO1 (NAD(P)H dehydrogenase [quinone] 1).

- Downregulation of fibrogenic genes , which are involved in liver fibrosis progression.

Antioxidant Properties

The compound has demonstrated significant antioxidant properties, contributing to its protective effects against oxidative stress-induced cytotoxicity. In vitro studies using Huh-7 cells (a human liver cancer cell line) have shown that NK-252 effectively protects these cells from hydrogen peroxide (H2O2)-induced damage, underscoring its potential therapeutic applications in hepatic disorders.

In Vitro Studies

Research indicates that NK-252 activates the NQO1-ARE in a dose-dependent manner. This was observed in Huh-7.5 cells, where treatment with NK-252 led to a marked increase in NQO1 expression levels.

In Vivo Studies

In animal models, particularly nonalcoholic steatohepatitis (NASH) rats, NK-252 exhibited:

- Reduction in liver fibrosis : Significant decreases in fibrosis scores and liver fibrosis area were noted.

- Hepatoprotective effects : The compound lowered plasma levels of ALT (alanine aminotransferase) and AST (aspartate aminotransferase), indicating improved liver function.

These findings suggest that NK-252 not only mitigates oxidative stress but also plays a role in reversing established liver damage.

Case Study 1: Liver Fibrosis Model

In a controlled study involving NASH model rats treated with varying doses of NK-252:

| Treatment Group | Fibrosis Score Reduction (%) | ALT Level Reduction (%) | AST Level Reduction (%) |

|---|---|---|---|

| Control | 0 | 0 | 0 |

| Low Dose | 30 | 25 | 20 |

| Medium Dose | 50 | 45 | 40 |

| High Dose | 70 | 60 | 55 |

The results indicated a significant dose-dependent effect of NK-252 on liver health markers.

Case Study 2: Cancer Cell Lines

In another study focusing on drug-resistant cancer cell lines, NK-252 was shown to:

- Enhance the efficacy of standard chemotherapy agents .

- Circumvent drug resistance mechanisms , thereby potentially improving treatment outcomes for patients with resistant tumors.

Propriétés

Numéro CAS |

126444-11-9 |

|---|---|

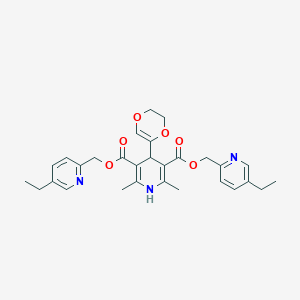

Formule moléculaire |

C29H33N3O6 |

Poids moléculaire |

519.6 g/mol |

Nom IUPAC |

bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C29H33N3O6/c1-5-20-7-9-22(30-13-20)15-37-28(33)25-18(3)32-19(4)26(27(25)24-17-35-11-12-36-24)29(34)38-16-23-10-8-21(6-2)14-31-23/h7-10,13-14,17,27,32H,5-6,11-12,15-16H2,1-4H3 |

Clé InChI |

YWKFGWNTDPFJIZ-UHFFFAOYSA-N |

SMILES |

CCC1=CN=C(C=C1)COC(=O)C2=C(NC(=C(C2C3=COCCO3)C(=O)OCC4=NC=C(C=C4)CC)C)C |

SMILES canonique |

CCC1=CN=C(C=C1)COC(=O)C2=C(NC(=C(C2C3=COCCO3)C(=O)OCC4=NC=C(C=C4)CC)C)C |

Key on ui other cas no. |

126444-11-9 |

Synonymes |

NK 252 NK-252 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.